3,3',5-Triiodo Thyroacetic Acid n-Butyl Ester

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

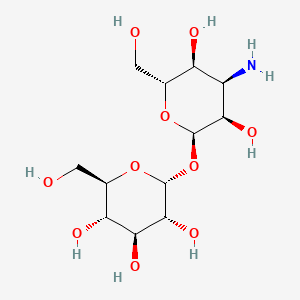

3,3’,5-Triiodo Thyroacetic Acid n-Butyl Ester is a biochemical used for proteomics research . It is a deaminated analog of L-thyroxine (T4) and prevents the pro-angiogenesis actions of T4 and 3,5,3′-triiodo-L-thyronine . It is a thyrointegrin receptor antagonist and prevents the binding of thyroid hormones .

Molecular Structure Analysis

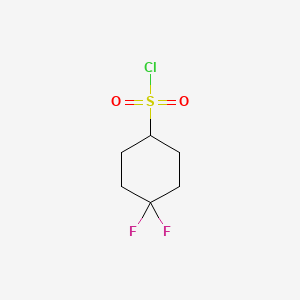

The molecular formula of 3,3’,5-Triiodo Thyroacetic Acid n-Butyl Ester is C18H17I3O4 . It closely resembles the bioactive hormone T3, but differences in transmembrane transport and receptor isoform-specific transcriptional activation potency exist .Physical And Chemical Properties Analysis

The molecular weight of 3,3’,5-Triiodo Thyroacetic Acid n-Butyl Ester is 678.04 . Other specific physical and chemical properties are not detailed in the available literature.Scientific Research Applications

Metabolic Pathways and Bioactivity

3,3',5-Triiodo Thyroacetic Acid, also known as Triac, is a metabolite of endogenous thyroid hormones and can interact with thyroid hormone receptors. Triac is notably involved in the metabolic pathway where it is formed from iodothyronamines through oxidative deamination. This process is mediated by enzymes like monamine oxidase and semicarbazide‐sensitive amine oxidase. The presence of Triac in human serum and its formation from iodothyronamines like T1AM and T3AM point towards its significant role in the metabolic activities related to thyroid hormones. The studies highlight the interactions of these compounds at a molecular level and their implications for the understanding of thyroid-related disorders and potential therapeutic applications (Wood et al., 2009).

Endocrine Disruption Potential

Research on Triac also unveils its potential for endocrine disruption, especially noted in its interaction with the hypothalamus-pituitary-thyroid (HPT) axis. It is observed that Triac can disrupt cerebral thyroid hormone action via a negative feedback loop and exhibits a heterogeneous distribution among organs. This characteristic of Triac to not upregulate the expression of thyroid hormone-responsive genes in the cerebrum, despite its efficacy in peripheral tissues, highlights a unique and critical aspect of its biological activity. The findings are pivotal in understanding the neurodevelopmental risks associated with environmental exposure to compounds like Triac (Yamauchi et al., 2022).

Neuropharmacological Effects

In the realm of neuropharmacology, Triac (referred to as TA3 in the study) has demonstrated antidepressant-like effects in mice, indicating its potential in modulating neurobehavioral processes. This effect is especially noteworthy considering the comparison with triiodothyronine (T3), where TA3 exhibits a similar pattern of activity in psychopharmacological tests used to assess antidepressant-like effects. This similarity suggests that TA3, like T3, could have a significant impact on neuropharmacological models of depression (Massol et al., 2004).

Transcription Regulation

Moreover, Triac's interaction with thyroid hormone receptors is isoform- and response element-specific, an essential factor in its potential therapeutic use, especially in the treatment of resistance to thyroid hormone (RTH) syndrome. Triac's differential potency compared to T3 in transcriptional regulation, depending on the type of thyroid hormone response elements and receptor isoforms, underscores its unique and selective mechanism of action. This specificity is vital for its potential clinical application in managing conditions like RTH (Messier & Langlois, 2000).

Mechanism of Action

Target of Action

The primary targets of 3,3’,5-Triiodo Thyroacetic Acid n-Butyl Ester are the thyroid hormone receptors, specifically THRA (7067) and THRB (7068) . These receptors play a crucial role in regulating metabolism, growth, and development in the body.

Mode of Action

3,3’,5-Triiodo Thyroacetic Acid n-Butyl Ester interacts with its targets, the thyroid hormone receptors, leading to changes in the transcriptional activity of these receptors

Safety and Hazards

Future Directions

The relevance and use of 3,3’,5-triiodothyroacetic acid (Triac, TA 3) has been explored over the last decades . The application of TA 3 as a treatment for resistance to thyroid hormone (RTH) syndromes, especially MCT8 deficiency, is a topic of ongoing research . This suggests that 3,3’,5-Triiodo Thyroacetic Acid n-Butyl Ester, which is similar to TA 3, may also have potential therapeutic applications that could be explored in future research.

properties

| { "Design of Synthesis Pathway": "The synthesis of 3,3',5-Triiodo Thyroacetic Acid n-Butyl Ester can be achieved through a series of synthetic steps that involve the conversion of starting materials into the final product. The synthesis pathway involves the protection and deprotection of functional groups, as well as the use of various reagents and solvents to facilitate chemical reactions.", "Starting Materials": ["3,3',5-Triiodo Thyroacetic Acid", "n-Butyl Alcohol", "Dicyclohexylcarbodiimide (DCC)", "Dimethylformamide (DMF)", "Methanol", "Hydrochloric Acid"], "Reaction": ["Step 1: Protection of the carboxylic acid group of 3,3',5-Triiodo Thyroacetic Acid using DCC and n-butanol to form the n-butyl ester intermediate.", "Step 2: Deprotection of the carboxylic acid group using hydrochloric acid to obtain the carboxylic acid intermediate.", "Step 3: Protection of the hydroxyl group of the carboxylic acid intermediate using DCC and DMF to form the dimethyl acetal intermediate.", "Step 4: Deprotection of the hydroxyl group using methanol and hydrochloric acid to obtain the final product, 3,3',5-Triiodo Thyroacetic Acid n-Butyl Ester."] } | |

CAS RN |

1797030-15-9 |

Product Name |

3,3',5-Triiodo Thyroacetic Acid n-Butyl Ester |

Molecular Formula |

C18H17I3O4 |

Molecular Weight |

678.043 |

IUPAC Name |

butyl 2-[4-(4-hydroxy-3-iodophenoxy)-3,5-diiodophenyl]acetate |

InChI |

InChI=1S/C18H17I3O4/c1-2-3-6-24-17(23)9-11-7-14(20)18(15(21)8-11)25-12-4-5-16(22)13(19)10-12/h4-5,7-8,10,22H,2-3,6,9H2,1H3 |

InChI Key |

YMRWXBGVGDQQHQ-UHFFFAOYSA-N |

SMILES |

CCCCOC(=O)CC1=CC(=C(C(=C1)I)OC2=CC(=C(C=C2)O)I)I |

synonyms |

4-(4-Hydroxy-3-iodophenoxy)-3,5-diiodobenzeneacetic Acid n-Butyl Ester |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(5-bromo-1H-indol-3-yl)ethyl]acetamide](/img/structure/B568672.png)

![Imidazo[1,2-a]pyrazin-3(7h)-one,6-(4-fluorophenyl)-2-[(4-hydroxyphenyl)methyl]-8-(phenylmethyl)-](/img/structure/B568677.png)

![2-[2-[2-[2-[1-(2-Hydroxyethyl)-4,5-dihydroimidazol-2-yl]propan-2-yldiazenyl]propan-2-yl]-4,5-dihydroimidazol-1-yl]ethanol;hydrate;dihydrochloride](/img/structure/B568679.png)

![Tert-butyl 4-oxo-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate](/img/structure/B568688.png)